Cimicifugoside H1

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cimicifugoside H1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties of cyclolanostanol xylosides . In biology, it is studied for its potential to inhibit bone resorption and prevent bone loss . In medicine, it is being investigated for its potential use in treating osteoporosis and other bone-related diseases . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent .

Mécanisme D'action

Target of Action

Cimicifugoside H1, also known as Cimicidanol-3-O-β-d-xyloside, is a major constituent of Cimicifuga foetida L. extract . It primarily targets the process of bone resorption . It has been found to have a protective effect on neurons in ischemic brain tissue and can regulate the dysfunction of excitatory amino acid neurotransmitters in cerebral ischemia .

Mode of Action

This compound interacts with its targets by inhibiting the process of bone resorption . This inhibition is particularly significant in conditions such as ovariectomy-induced bone loss .

Biochemical Pathways

It is known that it plays a role in the regulation of excitatory amino acid neurotransmitters in cerebral ischemia

Result of Action

The primary result of this compound’s action is the inhibition of bone resorption . This leads to a decrease in ovariectomy-induced bone loss . Additionally, it has a protective effect on neurons in ischemic brain tissue .

Analyse Biochimique

Biochemical Properties

Cimicifugoside H1 plays a significant role in biochemical reactions, particularly in inhibiting bone resorption. It interacts with various enzymes and proteins, including those involved in bone metabolism. For instance, this compound has been shown to inhibit the activity of osteoclasts, the cells responsible for bone resorption . This inhibition is achieved through the modulation of signaling pathways that regulate osteoclast differentiation and activity.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. In osteoclasts, it inhibits bone resorption by reducing the activity and number of these cells . Additionally, this compound has been observed to influence cell signaling pathways, such as the RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) pathway, which is crucial for osteoclast differentiation and function . This compound also affects gene expression related to bone metabolism, thereby contributing to its protective effects against bone loss.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and signaling pathways. It binds to receptors on osteoclasts, inhibiting their differentiation and activity. This binding interaction leads to the downregulation of genes involved in osteoclastogenesis, such as NFATc1 (Nuclear Factor of Activated T-Cells, Cytoplasmic 1) and c-Fos . Additionally, this compound modulates the activity of enzymes involved in bone resorption, further contributing to its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, this compound has shown sustained inhibitory effects on osteoclast activity over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bone resorption without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes such as cathepsin K and matrix metalloproteinases, which are involved in the degradation of bone matrix . By inhibiting these enzymes, this compound reduces bone resorption and promotes bone health. Additionally, the compound affects metabolic flux and metabolite levels, contributing to its overall therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to cross the blood-brain barrier, indicating its potential for central nervous system effects . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of osteoclasts, where it exerts its inhibitory effects on bone resorption . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its effective interaction with target biomolecules .

Méthodes De Préparation

Le Cimicifugoside H1 est principalement extrait des rhizomes de Cimicifuga foetida L. Le processus d'extraction implique l'utilisation de solvants tels que l'acétate d'éthyle et le n-butanol . Le composé est ensuite purifié à l'aide de techniques chromatographiques pour obtenir un niveau de pureté élevé .

Analyse Des Réactions Chimiques

Le Cimicifugoside H1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme composé de référence pour étudier les propriétés des xylosides de cyclolanostanol . En biologie, il est étudié pour son potentiel à inhiber la résorption osseuse et à prévenir la perte osseuse . En médecine, il est étudié pour son utilisation potentielle dans le traitement de l'ostéoporose et d'autres maladies osseuses . De plus, il a des applications dans l'industrie pharmaceutique comme agent thérapeutique potentiel .

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires impliquées dans la résorption osseuse. Il inhibe l'activité des ostéoclastes, les cellules responsables de la résorption osseuse, empêchant ainsi la perte osseuse . Le composé interagit également avec diverses voies de signalisation impliquées dans le métabolisme osseux .

Comparaison Avec Des Composés Similaires

Le Cimicifugoside H1 est similaire à d'autres xylosides de cyclolanostanol tels que le Cimicifugoside H2 et le Cimicifugoside H3 . il est unique dans sa capacité à inhiber la résorption osseuse et à prévenir la perte osseuse . D'autres composés similaires comprennent la Cimicifugadine, qui est un glycoside d'alcaloïde triterpénique avec une structure et une réactivité différentes .

Propriétés

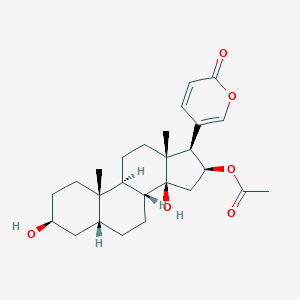

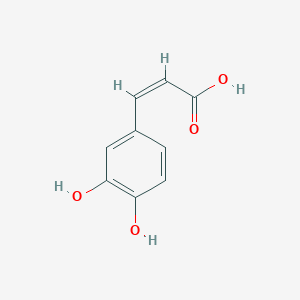

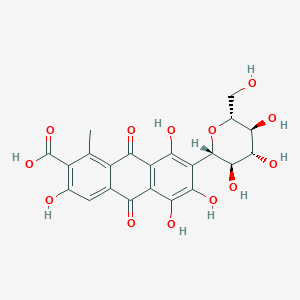

IUPAC Name |

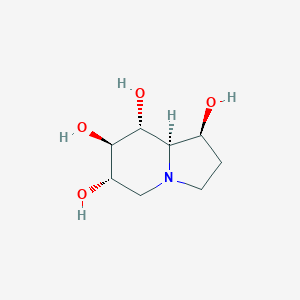

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBFXJMIKJNNAJ-GLWILYKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163046-73-9 | |

| Record name | Cimicifugoside H-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMICIFUGOSIDE H1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.